4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide
Overview
Description
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group, which is an amide derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide typically involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
- Sildenafil impurity A
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Uniqueness
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide is unique due to its specific sulfonyl and benzamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14(2)12-18-17(21)16-6-4-15(5-7-16)13-24(22,23)20-10-8-19(3)9-11-20/h4-7,14H,8-13H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISAKBQVZNFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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